molecular formula C14H18N2S B1424410 Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine CAS No. 1291467-53-2

Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine

Cat. No.: B1424410
CAS No.: 1291467-53-2
M. Wt: 246.37 g/mol
InChI Key: BSBZSVGIHBHQQF-UHFFFAOYSA-N
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Description

Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine is a useful research compound. Its molecular formula is C14H18N2S and its molecular weight is 246.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine and its derivatives are actively explored in the synthesis of various chemical compounds due to their potential antimicrobial activities. Research indicates that these compounds are involved in creating a wide range of derivatives, showing significant antimicrobial properties against bacterial and fungal strains.

  • Antimicrobial Derivatives Synthesis : Thiazole derivatives, like the one , are used to synthesize various compounds with notable antimicrobial activities. The reactivity of thiazole compounds towards different reagents results in the formation of a spectrum of derivatives, including arylidene, pyridine, thiophene, and anilide derivatives. These synthesized products have been tested for antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and for antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

  • Synthesis of Isoxazolyl Thiazoles and Derivatives : Derivatives of methyl/phenyl-[4-methyl/carboethoxy/3-(3-methyl-5-styryl-isoxazol-4-yl)-3H-thiazol-2-ylidene]amines have been synthesized and evaluated for their antimicrobial activity. This showcases the chemical versatility and potential pharmacological significance of thiazole compounds in creating bioactive molecules (Rajanarendar et al., 2004).

  • Synthesis of Thiazolyl Chromen-2-ones and Derivatives : The synthesis of complex molecules like substituted methyl/phenyl-[4-methyl/carboethoxy/3-(3-methyl-5-styryl-isoxazol-4-yl)-3H-thiazol-2-ylidene]amines and their derivatives indicate the role of thiazole compounds in developing novel chemical entities with potential biological activities. These synthesized molecules are studied for their structure and potential as antimicrobial agents (Rajanarendar et al., 2006).

Chemical Synthesis and Molecular Studies

These compounds are not just limited to potential pharmacological uses but are also crucial in various chemical synthesis processes and molecular structure studies.

  • Molecular and Electronic Structure Investigation : The molecular and electronic structures of thiazol derivatives are studied using various techniques like NMR, IR, and X-ray diffraction. These studies provide deep insights into the molecular geometry, vibrational frequencies, and atomic charges distribution, which are essential for understanding the chemical behavior and potential applications of these compounds (Özdemir et al., 2009).

  • Synthetic and Biological Studies of Derivatives : The synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives and their characterization through various techniques such as NMR, CMR, and FT-IR are studied. Additionally, these compounds are screened for in vitro antibacterial and antifungal activities, indicating their importance in developing new antimicrobial agents (Patel & Patel, 2017).

  • Design and Synthesis for Anticancer Evaluation : Thiazol derivatives are designed and synthesized for anticancer evaluation against various human cancer cell lines. These studies underscore the importance of thiazol compounds in the field of medicinal chemistry, particularly in the development of new anticancer agents (Yakantham et al., 2019).

Properties

IUPAC Name

N-methyl-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-9-5-7-12(8-6-9)14-16-11(3)13(17-14)10(2)15-4/h5-8,10,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBZSVGIHBHQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine
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Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine
Reactant of Route 3
Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine
Reactant of Route 4
Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine
Reactant of Route 5
Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine
Reactant of Route 6
Reactant of Route 6
Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine

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